N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide
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Overview
Description
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a chemical compound with the molecular formula C4H10INS and a molecular weight of 231.10 g/mol . This compound is known for its use in various chemical reactions and applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide typically involves the reaction of dimethylamine with methylthioformaldehyde in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in iodination reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s unique structure allows it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide
- N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium chloride
Uniqueness
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is unique due to its iodide ion, which imparts distinct reactivity and properties compared to its chloride counterpart. The presence of the iodide ion makes it particularly useful in iodination reactions and other nucleophilic substitution processes .
Properties
IUPAC Name |
dimethyl(methylsulfanylmethylidene)azanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBAGFOLLWBKGJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CSC)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10INS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492930 |
Source
|
Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29085-13-0 |
Source
|
Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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